molecular formula OSe B8403211 Oxyselenide CAS No. 14832-90-7

Oxyselenide

Cat. No. B8403211
M. Wt: 94.97 g/mol
InChI Key: ZIJTYIRGFVHPHZ-UHFFFAOYSA-N
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Patent
US07354933B2

Procedure details

A mixture of 1.9 g of selenium oxide dissolved in 35 ml of dioxane is added dropwise to a solution of 2.7 g of 4-methyl-7-methoxyquinoline in 35 ml of dioxane preheated to 65° C. At the end of the addition, the brown suspension is heated to a temperature in the region of 80° C. for 5 hours. The reaction medium is stirred for 16 hours at a temperature in the region of 20° C. The greenish suspension is suction-filtered and then washed with EtOAc. The filtrate is concentrated under reduced pressure. The suspension obtained is crystallized from isopropyl ether to give 1.54 g of 7-methoxyquinoline-4-carbaldehyde.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Se]=[O:2].[CH3:3][C:4]1[C:13]2[C:8](=[CH:9][C:10]([O:14][CH3:15])=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1>O1CCOCC1>[CH3:15][O:14][C:10]1[CH:9]=[C:8]2[C:13]([C:4]([CH:3]=[O:2])=[CH:5][CH:6]=[N:7]2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[Se]=O
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
CC1=CC=NC2=CC(=CC=C12)OC
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 16 hours at a temperature in the region of 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 65° C
ADDITION
Type
ADDITION
Details
At the end of the addition
FILTRATION
Type
FILTRATION
Details
The greenish suspension is suction-filtered
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The suspension obtained
CUSTOM
Type
CUSTOM
Details
is crystallized from isopropyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC=C2C(=CC=NC2=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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